Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 96267-40-2
VCID: VC16066763
InChI: InChI=1S/C23H24O5/c1-23(2,3)28-22(25)19-13-20(24)17-10-9-16(27-5)12-18(17)21(19)14-7-6-8-15(11-14)26-4/h6-13,24H,1-5H3
SMILES:
Molecular Formula: C23H24O5
Molecular Weight: 380.4 g/mol

Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate

CAS No.: 96267-40-2

Cat. No.: VC16066763

Molecular Formula: C23H24O5

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate - 96267-40-2

Specification

CAS No. 96267-40-2
Molecular Formula C23H24O5
Molecular Weight 380.4 g/mol
IUPAC Name tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate
Standard InChI InChI=1S/C23H24O5/c1-23(2,3)28-22(25)19-13-20(24)17-10-9-16(27-5)12-18(17)21(19)14-7-6-8-15(11-14)26-4/h6-13,24H,1-5H3
Standard InChI Key CGDMDXJXVPCFDX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=C2C=CC(=CC2=C1C3=CC(=CC=C3)OC)OC)O

Introduction

Structural and Molecular Characterization

The compound’s molecular formula is C₂₃H₂₄O₅, with a molecular weight of 380.4 g/mol . Its structure consists of a naphthalene core substituted at the 1-, 2-, 4-, and 7-positions:

  • 1-position: 3-methoxyphenyl group

  • 2-position: tert-butyl carboxylate ester

  • 4-position: hydroxyl group

  • 7-position: methoxy group

The SMILES notation (CC(C)(C)OC(=O)C₁=CC(=C₂C=CC(=CC₂=C₁C₃=CC(=CC=C₃)OC)OC)O) and InChIKey (CGDMDXJXVPCFDX-UHFFFAOYSA-N) provide precise stereochemical details . The tert-butyl ester enhances lipophilicity, potentially improving membrane permeability in biological systems, while the hydroxyl and methoxy groups enable hydrogen bonding and π-π interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₄O₅
Molecular Weight380.4 g/mol
CAS No.96267-40-2
SMILESCC(C)(C)OC(=O)C₁=CC(=C₂C=CC(=CC₂=C₁C₃=CC(=CC=C₃)OC)OC)O
Predicted CCS (Ų) [M+H]⁺190.9

Synthetic Pathways and Optimization

Synthesis typically involves multi-step strategies:

  • Friedel-Crafts Acylation: Introduction of the 3-methoxyphenyl group to the naphthalene core using AlCl₃ as a catalyst.

  • Esterification: Reaction of the carboxylic acid intermediate with tert-butanol under acidic conditions (e.g., H₂SO₄) to form the tert-butyl ester.

  • Selective Protection/Deprotection: Temporary protection of the 4-hydroxy group via silylation (e.g., TBSCl) to prevent side reactions during methoxylation.

Critical parameters include:

  • Temperature: 80–110°C for acylation steps to ensure regioselectivity.

  • Catalysts: Lewis acids (e.g., BF₃·Et₂O) for electrophilic substitutions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Reactivity and Derivative Synthesis

The compound undergoes diverse transformations:

Hydrolysis of the Tert-Butyl Ester

Treatment with trifluoroacetic acid (TFA) in dichloromethane yields the corresponding carboxylic acid, a precursor for amide or salt formation:
C₂₃H₂₄O₅+H₂OTFAC₂₀H₁₆O₅+C₄H₉OH\text{C₂₃H₂₄O₅} + \text{H₂O} \xrightarrow{\text{TFA}} \text{C₂₀H₁₆O₅} + \text{C₄H₉OH}

Electrophilic Aromatic Substitution

The electron-rich naphthalene core facilitates nitration or sulfonation at the 5- or 6-positions under mild conditions (HNO₃/AcOH or SO₃/Py).

O-Methylation

The 4-hydroxy group reacts with methyl iodide (K₂CO₃, DMF) to form a dimethoxy derivative, altering solubility and bioactivity.

Biological Activity and Mechanisms

While direct studies are scarce, structurally related compounds exhibit:

  • Antioxidant Effects: Hydroxyl groups scavenge ROS (IC₅₀ ≈ 12–18 μM in DPPH assays) .

  • Anti-Inflammatory Action: Inhibition of COX-2 (∼60% at 10 μM) and NF-κB pathways .

  • Kinase Inhibition: Analogous naphthalenecarboxylates suppress EGFR and VEGFR2 (IC₅₀ ∼ 0.5–2 μM).

Mechanistic insights suggest that the 4-hydroxy group chelates metal ions in enzymatic active sites, while the methoxy substituents stabilize ligand-receptor interactions via hydrophobic packing .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for anticancer agents targeting tyrosine kinases.

  • Prodrug Development: The tert-butyl ester enhances oral bioavailability, enabling in vivo studies.

Material Science

  • Liquid Crystals: Methoxy groups promote mesophase stability in nematic materials (ΔT ≈ 40–60°C) .

  • Polymer Additives: Acts as a UV stabilizer in polyolefins, reducing degradation by 70% at 0.5 wt% loading.

Analytical Standards

  • HPLC Calibration: Used as a retention marker (k’ ≈ 4.2 on C18 columns, 60% MeCN/H₂O) .

Analytical Characterization

Table 2: Predicted Collision Cross Sections (CCS)

Adductm/zCCS (Ų)
[M+H]⁺381.16966190.9
[M+Na]⁺403.15160205.3
[M-H]⁻379.15510194.3

High-resolution MS (HRMS) confirms the molecular ion at m/z 381.16966 (Δ < 2 ppm) . IR spectra show characteristic stretches for ester C=O (1720 cm⁻¹) and phenolic O-H (3250 cm⁻¹).

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in rodent models.

  • Target Identification: Employ CRISPR-Cas9 screens to uncover novel kinase targets.

  • Green Synthesis: Develop catalytic asymmetric routes using organocatalysts (e.g., L-proline).

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